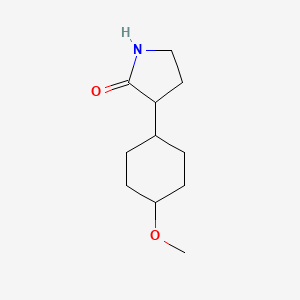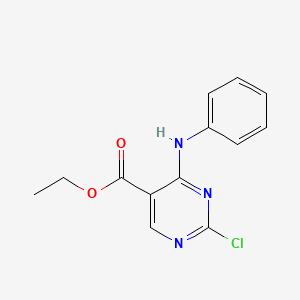
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with aniline under specific conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like diisopropylethylamine (DIPEA) at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or THF.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Coupling Reactions:
Scientific Research Applications
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Materials Science: The compound’s derivatives are explored for their electronic properties, making them candidates for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the development of probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Pathways such as the inhibition of endoplasmic reticulum stress and apoptosis have been observed in related compounds .
Comparison with Similar Compounds
Ethyl 4-anilino-2-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar in structure but with a methylthio group instead of a phenylamino group.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties, highlighting the versatility of the pyrimidine scaffold.
Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine: A novel heterocyclic system with fluorescence properties, used in materials science.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 4-anilino-2-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)10-8-15-13(14)17-11(10)16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,17) |
InChI Key |
WYCPAQRFAYXWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


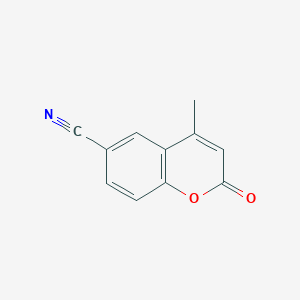
![2,3,5,6-Tetrahydro-5-(1H-indol-3-yl)-1H-pyrrolo[2,1-b][1,3]benzodiazepine](/img/structure/B8440234.png)
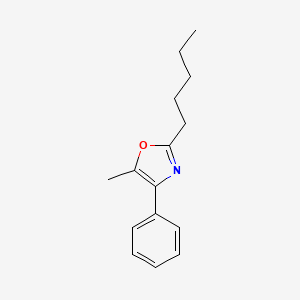
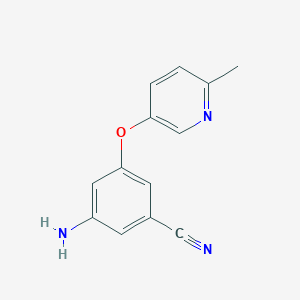
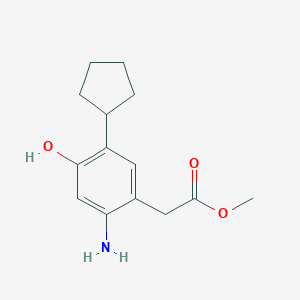
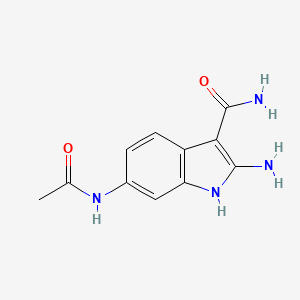
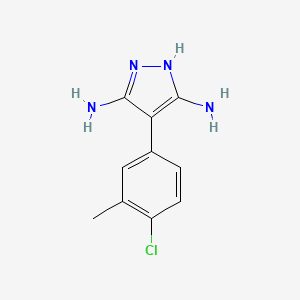
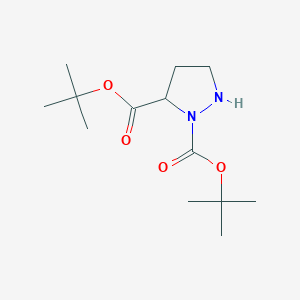
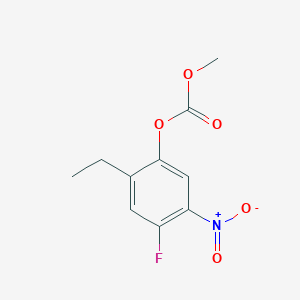
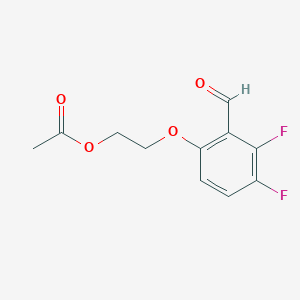
![2-(2-Hydroxyethoxymethyl)-pyrido[2,3-d]imidazole](/img/structure/B8440293.png)
![(3S)-3-[(4-bromophenyl)amino]butanamide](/img/structure/B8440309.png)
![Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B8440324.png)
